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Compound of Interest

Compound Name: 2-Propynamide, N,N-diethyl-

Cat. No.: B15470638

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-
Propynamide, N,N-diethyl-, also known as N,N-diethylpropiolamide. This compound is a
valuable building block in organic synthesis and drug discovery. The primary synthesis route
involves the reaction of a propiolate ester with diethylamine in an aqueous medium at a
controlled temperature to favor amide formation over Michael addition. Alternative methods,
such as the use of coupling agents or the conversion of propiolic acid to its acid chloride, are
also discussed. This protocol is intended for researchers, scientists, and professionals in drug
development.

Introduction

N,N-diethyl-2-propynamide is a terminal alkyne-containing amide that serves as a versatile
precursor in various chemical transformations, including click chemistry, cycloadditions, and as
a building block for more complex molecules. The synthesis of this compound requires careful
control of reaction conditions to achieve high yields and purity, primarily by avoiding the
formation of the Michael addition byproduct, ethyl 3-(diethylamino)acrylate. The most effective
and straightforward method presented is the direct aminolysis of a propiolate ester with
diethylamine.

Chemical Properties and Data
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Property

Value

IUPAC Name

2-Propynamide, N,N-diethyl-

Other Names

N,N-diethylpropiolamide

CAS Number 4079-68-9

Molecular Formula C7H11:NO

Molecular Weight 125.17 g/mol

Appearance Colorless to yellowish transparent liquid.[1]
Boiling Point 118 - 121 °C.[1]

Density 0.75 - 0.85 g/cm3 (at 20°C).[1]

Solubility Sparingly soluble in water, soluble in acids.[1]

Synthesis Protocols

Two primary methods for the synthesis of N,N-diethyl-2-propynamide are detailed below.

Method 1 is the recommended procedure due to its milder conditions and avoidance of

hazardous reagents.

Method 1: Aminolysis of a Propiolate Ester

This method is adapted from a general procedure for the synthesis of N-alkyl 2-propynamides

and is expected to provide the desired product with good yield and purity.[2] The key to this

synthesis is the use of water as a solvent and a low reaction temperature to suppress the

competing Michael addition reaction.
Reaction Scheme:

Materials:

o Methyl propiolate or Ethyl propiolate

» Diethylamine
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e Deionized water

o Ethyl acetate

o Saturated sodium bicarbonate (NaHCOs3) solution
e Anhydrous sodium sulfate (Na2S0a4)

* Ice bath

e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

Experimental Procedure:

o To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath,
add deionized water (e.g., 30 mL for a 100 mmol scale reaction).

e Add diethylamine (1.05 equivalents) to the chilled water with stirring.

o Slowly add the propiolate ester (1.0 equivalent, e.g., methyl propiolate or ethyl propiolate)
dropwise to the agueous diethylamine solution over a period of 30 minutes, ensuring the
temperature remains at 0°C.

» After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2
hours.

o Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

o Combine the organic extracts and wash with a saturated aqueous solution of NaHCOs (20
mL).

e Dry the organic phase over anhydrous Naz2SOa.
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« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude N,N-diethyl-2-propynamide.

e The crude product can be further purified by vacuum distillation if necessary.

Quantitative Data (Expected):

Parameter Value

Reference

Reactant Ratio (Amine:Ester) 1.05:1.0

[2]

Reaction Temperature 0°C [2]
Reaction Time 2.5 hours [2]
Solvent Water [2]
Expected Yield 70-90% [2]

Method 2: Acyl Chloride Formation Followed by

Amination

This is a classic method for amide synthesis. It involves the conversion of propiolic acid to the

more reactive propioloyl chloride, which is then reacted with diethylamine. This method is

effective but requires the handling of thionyl chloride, a corrosive and hazardous reagent.

Reaction Scheme:

Materials:

Propiolic acid

Thionyl chloride (SOCI2)

Diethylamine

Anhydrous diethyl ether or dichloromethane

Triethylamine (or another suitable base)
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e Ice bath

e Round-bottom flask

o Magnetic stirrer

e Reflux condenser

e Dropping funnel
Experimental Procedure:

Step 1: Synthesis of Propioloyl Chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place
propiolic acid.

Slowly add an excess of thionyl chloride (e.g., 2 equivalents).

Gently reflux the mixture until the evolution of HCI and SO2 gas ceases.

Distill the excess thionyl chloride to obtain crude propioloyl chloride.
Step 2: Synthesis of N,N-diethyl-2-propynamide

o Dissolve diethylamine (2 equivalents) in anhydrous diethyl ether in a round-bottom flask
cooled in an ice bath.

o Slowly add a solution of propioloyl chloride (1 equivalent) in anhydrous diethyl ether to the
stirred diethylamine solution.

 After the addition is complete, allow the reaction to stir for an additional hour at room
temperature.

« Filter the reaction mixture to remove the diethylamine hydrochloride salt.
e Wash the filtrate with water and then with a saturated brine solution.

» Dry the organic layer over anhydrous sodium sulfate.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15470638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Concentrate the solution under reduced pressure to yield N,N-diethyl-2-propynamide.

Experimental Workflow and Diagrams
Synthesis Workflow (Method 1)

Reaction Workup & Purification
- ﬂ?eactinn ato°Cin WaleM[Ethyl Acetate Exlrac{ion}—>[ NaHCOs Wash ]—»[ Drying (Na2S0s) }—»[Concenlvallo%@acuum D\suHauorD-L>

N,N-diethyl-2-propynamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-diethyl-2-propynamide via aminolysis.

Signaling Pathways and Applications

N,N-diethyl-2-propynamide is not typically associated with specific signaling pathways itself but
is a valuable tool in chemical biology and drug discovery for the synthesis of molecules that do
interact with such pathways. The terminal alkyne group allows for its use in copper-catalyzed
azide-alkyne cycloaddition (CuUAAC) "click chemistry" to attach it to various scaffolds, such as
peptides, proteins, or small molecules, which can then be used to probe biological systems.
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Caption: Applications of N,N-diethyl-2-propynamide in chemical synthesis.

Conclusion

The synthesis of N,N-diethyl-2-propynamide is most effectively achieved through the
aminolysis of a propiolate ester with diethylamine in an aqueous medium at 0°C. This method
provides a high yield of the desired amide while minimizing the formation of the Michael
addition byproduct. The resulting compound is a versatile building block for the synthesis of a
wide range of functionalized molecules for applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Synthesis Protocol for 2-Propynamide, N,N-diethyl-].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15470638#synthesis-protocol-for-2-propynamide-n-
n-diethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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